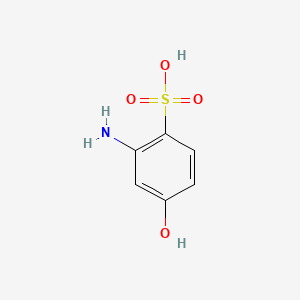

2-Amino-4-hydroxybenzenesulfonic acid

Overview

Description

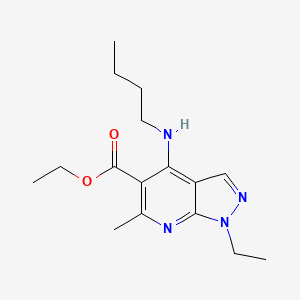

2-Amino-4-hydroxybenzenesulfonic acid, also known as AHBS, is a chemical compound with the molecular formula C6H7NO4S . It has an average mass of 189.189 Da and a monoisotopic mass of 189.009583 Da . It is used as a dye intermediate .

Molecular Structure Analysis

The molecular structure of 2-Amino-4-hydroxybenzenesulfonic acid consists of 6 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom . The exact mass is 189.01000 .Chemical Reactions Analysis

While specific chemical reactions involving 2-Amino-4-hydroxybenzenesulfonic acid are not detailed in the search results, it’s known that this compound is used in the synthesis of dyes .Physical And Chemical Properties Analysis

2-Amino-4-hydroxybenzenesulfonic acid appears as grey-brown rhombic crystals . It has a density of 1.675g/cm3 . The compound is soluble in hot water and alkali solutions .Scientific Research Applications

Chromogenic Detection Systems : Fossati, Prencipe, and Berti (2010) described an improved chromogenic detection system using 2-Amino-4-hydroxybenzenesulfonic acid. This system, developed for the direct enzymatic assay of uric acid in biological fluids, offers a reliable, simple, rapid method suitable for both manual and automated procedures (Fossati, Prencipe, 2010).

Electrochemical Applications : Mu (2008) synthesized poly(aniline-co-2-amino-4-hydroxybenzenesulfonic acid) via electrochemical copolymerization, revealing its potential in electrochemical applications due to its excellent redox activity and conductivity (Mu, 2008).

Catalytic Properties : Hazra et al. (2015) investigated sulfonated Schiff base copper(II) complexes, demonstrating their efficiency as catalysts in alcohol oxidation, highlighting the role of 2-Amino-4-hydroxybenzenesulfonic acid in the formation of these complexes (Hazra et al., 2015).

Chemichromic Applications : Viscardi et al. (2002) discussed the use of 2-Amino-4-hydroxybenzenesulfonic acid in forming chemichromic azodyes for monitoring blood parameters. This study emphasizes its significance in developing color-changing compounds for medical diagnostics (Viscardi et al., 2002).

Electrochemical Degradation Studies : Pacheco et al. (2011) explored the electrochemical degradation of aromatic amines, including derivatives of 2-Amino-4-hydroxybenzenesulfonic acid, using boron-doped diamond electrodes. This research contributes to understanding the environmental degradation processes of such compounds (Pacheco et al., 2011).

Natural Product Synthesis : Guo et al. (2015) isolated new compounds from Gastrodia elata, incorporating 2-Amino-4-hydroxybenzenesulfonic acid derivatives. This study highlights its role in the synthesis and characterization of novel bioactive molecules (Guo et al., 2015).

Solid Acid Catalyst in Organic Synthesis : Reddy et al. (2011) utilized cellulose-sulfonic acid, which likely involves 2-Amino-4-hydroxybenzenesulfonic acid derivatives, as a biodegradable solid acid catalyst for synthesizing quinazolin-4(1H)-ones, demonstrating its application in green chemistry (Reddy et al., 2011).

properties

IUPAC Name |

2-amino-4-hydroxybenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4S/c7-5-3-4(8)1-2-6(5)12(9,10)11/h1-3,8H,7H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYMZHAPPSICVQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90207288 | |

| Record name | 2-Amino-4-hydroxybenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90207288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-hydroxybenzenesulfonic acid | |

CAS RN |

5857-93-2 | |

| Record name | 2-Amino-4-hydroxybenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005857932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-hydroxybenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90207288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

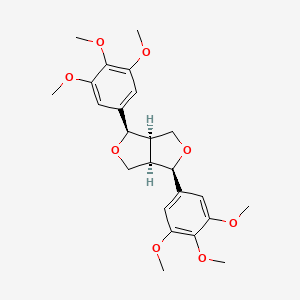

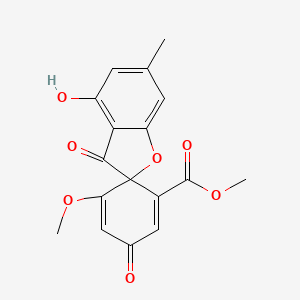

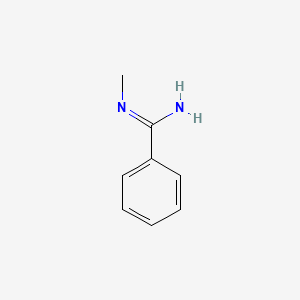

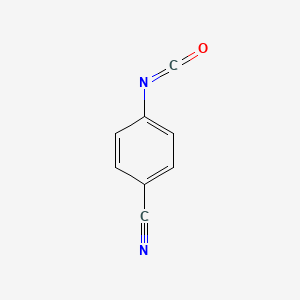

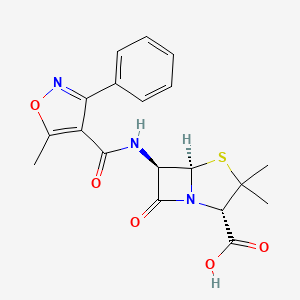

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.